molecular formula C11H15N7O3 B11070845 methyl 1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate

methyl 1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11070845
M. Wt: 293.28 g/mol
InChI Key: HKEYCQYPKLEMDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazine derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure, which includes a triazole ring and a triazine moiety, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps. One common method starts with the reaction of dimethylamine with 2,4,6-trichloro-1,3,5-triazine to form 4-(dimethylamino)-6-methoxy-1,3,5-triazine. This intermediate is then reacted with methyl 1H-1,2,3-triazole-4-carboxylate under specific conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate stands out due to its unique combination of a triazole ring and a triazine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H15N7O3

Molecular Weight

293.28 g/mol

IUPAC Name

methyl 1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyltriazole-4-carboxylate

InChI

InChI=1S/C11H15N7O3/c1-6-7(8(19)20-4)15-16-18(6)10-12-9(17(2)3)13-11(14-10)21-5/h1-5H3

InChI Key

HKEYCQYPKLEMDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=NC(=NC(=N2)OC)N(C)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.